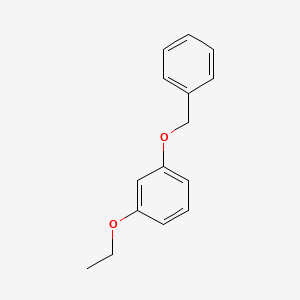

1-(Benzyloxy)-3-ethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)-3-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alcohol is deprotonated and then reacted with a benzyl halide. For instance, the reaction of 3-ethoxyphenol with benzyl bromide in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents and catalysts used in the process are chosen to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-3-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment. Research indicates that benzyloxy-substituted compounds can exhibit inhibitory effects on various cancer cell lines, including colon, liver, and lung cancers. For instance, studies have shown that derivatives of benzyloxy compounds can be effective in inhibiting the growth of cancer cells by interfering with specific signaling pathways involved in tumor progression .

Case Study: Inhibition of Human Monoamine Oxidases (hMAOs)

A series of benzyloxy ortho/para-substituted chalcones, including those derived from 1-(benzyloxy)-3-ethoxybenzene, were evaluated for their inhibitory action against hMAOs. The results demonstrated significant inhibition, suggesting potential applications in treating neurological disorders associated with monoamine oxidase activity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its versatile reactivity allows it to participate in various coupling reactions and transformations. For example, it can undergo nucleophilic substitutions and cross-coupling reactions to form more complex molecular architectures.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Description |

|---|---|---|

| Nucleophilic Substitution | Reflux in DMF with K2CO3 | Formation of substituted phenolic compounds |

| Suzuki Coupling | Pd catalyst in ethanol | Aryl-aryl coupling products |

| Mitsunobu Reaction | Use of phosphine and azodicarboxylate | Formation of ethers |

Material Science

Polymer Chemistry

The incorporation of benzyloxy groups into polymer backbones has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing such substituents exhibit improved performance in various applications, including coatings and composites.

Table 2: Properties of Polymers Containing Benzyloxy Groups

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(benzyloxy-ether) | >200 | 50-100 |

| Poly(ethylene glycol) with benzyloxy side chains | >180 | 30-60 |

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-3-ethoxybenzene involves its interaction with various molecular targets. For instance, in oxidation reactions, the benzyloxy group is susceptible to attack by oxidizing agents, leading to the formation of benzaldehyde derivatives. The pathways involved in these reactions are influenced by the electronic properties of the substituents on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-(Benzyloxy)-3-ethoxybenzene can be compared with other benzene derivatives such as:

- 1-(Benzyloxy)-4-methoxybenzene

- 1-(Benzyloxy)-2-ethoxybenzene

- 1-(Benzyloxy)-3-methoxybenzene

Uniqueness: The presence of both benzyloxy and ethoxy groups in this compound provides unique reactivity and properties compared to similar compounds. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its applications in various fields .

Biologische Aktivität

1-(Benzyloxy)-3-ethoxybenzene, also known by its CAS number 2296808-65-4, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction between benzyloxy and ethoxy groups under specific conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can alter its biological activity.

Common Reagents:

- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

These reactions can yield different derivatives with varied biological properties, making the compound versatile in research applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, blocking substrate access.

- Receptor Modulation: Interaction with cellular receptors can influence signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including anti-inflammatory and cytoprotective effects.

Case Studies and Research Findings

- Anti-inflammatory Activity:

- Cytotoxicity Assays:

-

Mechanistic Studies:

- Research utilizing molecular modeling has provided insights into how this compound interacts with target proteins at a molecular level. This includes binding affinities and structural compatibility with active sites .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-ethoxy-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRSQERWMNSRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.